molecular formula C9H12N2O2 B3353522 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester CAS No. 54994-64-8

1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester

Cat. No.: B3353522
CAS No.: 54994-64-8
M. Wt: 180.2 g/mol
InChI Key: RVXWZGFCZLLTBF-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester is a chemical compound with the molecular formula C_7H_10N_2O_2. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrazole-3-carboxylic acid with ethyl acrylate in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, resulting in the formation of the ethyl ester derivative.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent and catalyst.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of pyrazole-3-carboxylic acid derivatives with higher oxidation states.

  • Reduction: Reduction reactions can produce reduced forms of the compound, such as pyrazole-3-carboxylic acid derivatives with lower oxidation states.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazole derivatives, depending on the nucleophile used.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various pyrazole derivatives, which are important in medicinal chemistry.

  • Biology: Pyrazole derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. The compound can be used in the development of new drugs and therapeutic agents.

  • Medicine: . Research is ongoing to explore its efficacy and safety in clinical settings.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to biological effects. The exact pathways and targets involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester is similar to other pyrazole derivatives, such as 1H-pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester and 1H-pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. These compounds share the pyrazole core structure but differ in their substituents and functional groups. The presence of the ethyl ester group in this compound distinguishes it from other pyrazole derivatives and contributes to its unique chemical and biological properties.

List of Similar Compounds

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester

  • 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, methyl ester

  • 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, butyl ester

Properties

IUPAC Name

ethyl 3-prop-1-en-2-yl-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-13-9(12)8-5-7(6(2)3)10-11-8/h5H,2,4H2,1,3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXWZGFCZLLTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475698
Record name 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54994-64-8
Record name 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester
Reactant of Route 2
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester
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1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester
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1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester
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1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester
Reactant of Route 6
Reactant of Route 6
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethenyl)-, ethyl ester

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